molecular formula C10H10ClN3O B13707605 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B13707605
M. Wt: 223.66 g/mol
InChI Key: SBNDCJNZRYMXGA-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which is attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically involve the reaction of 5-chloro-2-methoxybenzaldehyde with methylhydrazine in the presence of a suitable catalyst and solvent. The reaction mixture is then heated to promote cyclization and formation of the triazole ring.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole
  • 3-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazole
  • 3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,3-triazole

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the triazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3O/c1-14-6-12-10(13-14)8-5-7(11)3-4-9(8)15-2/h3-6H,1-2H3

InChI Key

SBNDCJNZRYMXGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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